Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate
Description
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate is an ester derivative featuring a 2,5-dimethoxyphenyl group attached to a hydroxypropanoate backbone. The compound’s structure includes a methyl ester at the carboxyl terminus and a hydroxyl group on the propanoate chain. The 2,5-dimethoxy substitution on the aromatic ring is a notable feature, often associated with enhanced lipophilicity and metabolic stability compared to hydroxylated analogs .
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-9-4-5-11(16-2)8(6-9)7-10(13)12(14)17-3/h4-6,10,13H,7H2,1-3H3 |
InChI Key |
VVSWMYPYWVLWKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,5-dimethoxyphenyl)-2-oxopropanoate.
Reduction: 3-(2,5-dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 3-(2,5-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes, altering their activity. The ester group can also undergo hydrolysis, releasing the active hydroxy acid, which can interact with various biological pathways.
Comparison with Similar Compounds
Structural Analogues from Ranunculus ternatus ()
Two benzophenones isolated from Ranunculus ternatus—methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1) and its n-butyl ester (Compound 2)—share the hydroxypropanoate backbone but differ in aromatic substitution. Key differences include:
- Aromatic Substitution: The target compound’s 2,5-dimethoxyphenyl group contrasts with the 3,4-dihydroxybenzoyl and 4,5-dihydroxyphenyl groups in Compounds 1 and 2.
- Ester Chain: The methyl ester in the target compound versus the n-butyl ester in Compound 2 may alter pharmacokinetics. notes that Compound 1’s anti-tuberculosis activity is enhanced when combined with gallic acid (Compound 4), suggesting synergistic effects. The target compound’s methyl ester might offer intermediate polarity, balancing solubility and bioavailability .
Table 1: Structural and Functional Comparison with Ranunculus ternatus Compounds
Phenolic and Propanoate Derivatives from Ephedra intermedia ()
Compound 5 (3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid) from Ephedra intermedia shares a dimethoxyphenyl group but differs in substitution pattern (2,4′-dihydroxy-3′,5′-dimethoxy) and the absence of a hydroxyl group on the propanoate chain. Key distinctions include:
- Acidity : The carboxylic acid in Compound 5 versus the methyl ester in the target compound affects ionization state and solubility. Esters are generally more lipophilic, favoring passive diffusion across biological membranes.
- The target compound’s structural features (e.g., methoxy groups) may confer distinct pharmacological profiles .
25H-NBOH ()
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) shares the 2,5-dimethoxyphenyl group but features an aminomethylphenol scaffold instead of a hydroxypropanoate ester. Key differences:
- Functional Groups: The phenolic –OH and ethylamine chain in 25H-NBOH contrast with the ester and hydroxylated propanoate in the target compound.
- Bioactivity : 25H-NBOH is a psychoactive compound targeting serotonin receptors, while the target compound’s ester backbone may direct activity toward metabolic enzymes or anti-inflammatory pathways .
Thiophene-Based Propanoate Derivatives ()
Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate incorporates a thiophene core and propanoate esters. While structurally distinct, this highlights the versatility of propanoate esters in materials science. The target compound’s phenyl group may prioritize biological interactions, whereas thiophene derivatives are often utilized in electronic materials .
Table 2: Comparative Analysis of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
